molecular formula C11H15N5 B2509914 4-[2-(2H-Tetrazol-5-yl)butyl]aniline CAS No. 2551117-14-5

4-[2-(2H-Tetrazol-5-yl)butyl]aniline

Cat. No. B2509914
CAS RN: 2551117-14-5
M. Wt: 217.276
InChI Key: MSDDAYQOCBKIOZ-UHFFFAOYSA-N
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Description

“4-[2-(2H-Tetrazol-5-yl)butyl]aniline” is a compound that contains a tetrazole moiety . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Synthesis and Antitumor Activity

4-[2-(2H-Tetrazol-5-yl)butyl]aniline and related compounds have been studied for their potential in various scientific research applications, excluding direct drug use, dosage, and side effects, focusing on their synthesis, structural analysis, and potential for antitumor activity.

Novel Bioactive Compounds Synthesis : Research by Maftei et al. (2013) developed novel 1,2,4-oxadiazole natural product analogs starting from an aniline derivative. These compounds, upon testing, showed significant antitumor activity towards a panel of 11 cell lines, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the role of aniline derivatives in synthesizing potential antitumor agents [Maftei et al., 2013].

Tetrazole-Containing Buta-1,3-diynes Synthesis : Belousov and Zuraev (2019) reported a new approach for synthesizing 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne, showcasing the versatility of tetrazole-containing compounds in creating high energetic polymers and electroconductive materials [Belousov & Zuraev, 2019].

Luminescent Materials Development : Vezzu et al. (2010) explored the synthesis and electroluminescence application of tetradentate bis-cyclometalated platinum complexes, starting from N,N-di(phenyl)aniline derivatives. These complexes demonstrated high luminescence and were successfully incorporated into OLED devices, suggesting their potential in electronics and lighting technologies [Vezzu et al., 2010].

Thermal Decomposition Analysis : Yılmaz et al. (2015) conducted a study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, providing insights into the stability and decomposition pathways of tetrazole compounds, which is crucial for the development of materials with specific thermal properties [Yılmaz et al., 2015].

Copper Complexes for DNA-Binding and Antioxidant Properties : Reddy et al. (2016) synthesized copper complexes using pyridyl–tetrazole ligands, investigating their DNA-binding and antioxidant properties. This study showcases the potential of tetrazole derivatives in biologically relevant applications, including therapeutic agents [Reddy et al., 2016].

Mechanism of Action

Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . It can also interact with many enzymes and receptors in organisms via non-covalent interactions .

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Future Directions

The synthesis of tetrazole derivatives can be used for obtaining different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g. thiophenes, pyrroles, furans etc.), as well as tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers .

properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)butyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-9(11-13-15-16-14-11)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDDAYQOCBKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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